17-Beta-estradiol 3-glucuronide
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Overview
Description
Estradiol 3- is a derivative of estradiol, a potent estrogenic steroid hormone. Estradiol is the primary female sex hormone responsible for the development and regulation of the female reproductive system and secondary sexual characteristics. It plays a crucial role in various physiological processes, including the menstrual cycle, pregnancy, and bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol 3- can be synthesized through several chemical routes. One common method involves the esterification of estradiol with specific reagents to introduce the desired functional group at the 3-position. This process typically requires the use of an acid catalyst and an appropriate solvent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, estradiol derivatives are often produced through large-scale chemical synthesis. The process involves multiple steps, including purification and quality control, to ensure the final product meets pharmaceutical standards. The use of advanced technologies and equipment helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Estradiol 3- undergoes various chemical reactions, including:
Oxidation: Conversion to estrone or other oxidized derivatives.
Reduction: Reduction of the ketone group to form estradiol.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various estradiol derivatives with altered functional groups, which can have different biological activities and applications .
Scientific Research Applications
Estradiol 3- has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and treatment of hormone-related disorders.
Industry: Utilized in the production of pharmaceuticals and hormone-based products
Mechanism of Action
Estradiol 3- exerts its effects by binding to estrogen receptors (ERα and ERβ) within target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription by interacting with specific DNA sequences. This process leads to the production of proteins that mediate the physiological effects of estradiol, such as cell growth, differentiation, and reproductive functions .
Comparison with Similar Compounds
Estradiol 3- can be compared with other similar compounds, such as:
Estrone: Another estrogenic steroid with a ketone group at the 17-position.
Estriol: A weaker estrogen with hydroxyl groups at the 3, 16, and 17 positions.
Ethinylestradiol: A synthetic derivative with a higher bioavailability and resistance to metabolism
Uniqueness: Estradiol 3- is unique due to its specific functional group at the 3-position, which can influence its biological activity and interactions with estrogen receptors. This makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C24H31NaO8 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;/m1./s1 |
InChI Key |
DQLXNBVRGXKLKM-VGYGJRAWSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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